molecular formula C20H16N8O5 B11695012 ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

Cat. No.: B11695012
M. Wt: 448.4 g/mol
InChI Key: JCELZPSKEJJCRI-SRZZPIQSSA-N
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Description

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate is a complex organic compound with a molecular formula of C20H16N8O5 and a molecular weight of 448.39 g/mol . This compound is characterized by its unique structure, which includes a nitrobenzylidene group, a hydrazinyl group, and an oxadiazolo-pyrazinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate involves several steps. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-nitrobenzylidene)hydrazine. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form the oxadiazolo-pyrazinyl moiety. Finally, this compound is esterified with ethyl 4-aminobenzoate under reflux conditions to yield the desired product .

Chemical Reactions Analysis

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinyl group can undergo nucleophilic substitution reactions with electrophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The oxadiazolo-pyrazinyl moiety can interact with DNA and RNA, affecting their function .

Comparison with Similar Compounds

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate is unique due to its combination of functional groups. Similar compounds include:

These similar compounds share some chemical properties but differ in their specific biological activities and applications.

Properties

Molecular Formula

C20H16N8O5

Molecular Weight

448.4 g/mol

IUPAC Name

ethyl 4-[[5-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate

InChI

InChI=1S/C20H16N8O5/c1-2-32-20(29)12-7-9-14(10-8-12)22-16-17(24-19-18(23-16)26-33-27-19)25-21-11-13-5-3-4-6-15(13)28(30)31/h3-11H,2H2,1H3,(H,22,23,26)(H,24,25,27)/b21-11+

InChI Key

JCELZPSKEJJCRI-SRZZPIQSSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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